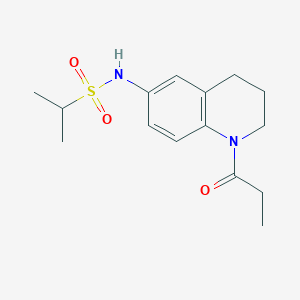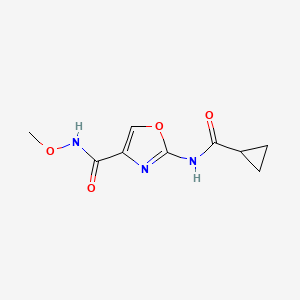
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide” is a compound that contains a tetrahydroquinoline core . Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .
Synthesis Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated . It can also be prepared from 1-indanone (benzocyclopentanone) .Applications De Recherche Scientifique
N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S has been studied for its potential applications in medicinal chemistry, drug design, and biochemistry. It has been found to be an effective inhibitor of the enzyme phosphodiesterase-4 (PDE-4), which is involved in the regulation of inflammatory processes. In addition, it has been used to study the role of PDE-4 in the regulation of neurotransmission and the modulation of neuronal excitability. Furthermore, N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S has been used in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
Mécanisme D'action
N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S acts as an inhibitor of PDE-4, which is an enzyme involved in the regulation of inflammatory processes. It binds to the active site of the enzyme, preventing it from breaking down cyclic adenosine monophosphate (cAMP), a key messenger molecule involved in the regulation of inflammation. By inhibiting the breakdown of cAMP, N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S increases the levels of cAMP in cells, thus reducing the inflammatory response.
Biochemical and Physiological Effects
N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, protect neurons from oxidative damage, and reduce the production of pro-inflammatory cytokines. In addition, it has been found to modulate neurotransmission, reduce neuronal excitability, and reduce the production of pro-inflammatory cytokines. Furthermore, N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S has been found to have antioxidant, anti-apoptotic, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and it is readily available from chemical suppliers. In addition, it is easy to synthesize and can be used in a variety of laboratory experiments. However, N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S also has some limitations. It is a relatively new compound, and its effects on biological systems are not yet fully understood. In addition, it can be toxic at high concentrations, and its effects on humans are not yet known.
Orientations Futures
Given the potential applications of N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S, there are a number of future directions that can be explored. These include further studies of its effects on inflammation, oxidative damage, and neurotransmission; further studies of its effects on human cells and tissues; and the development of new drugs based on N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S for the treatment of neurodegenerative diseases. In addition, further studies of its effects on other biological processes, such as cell signaling, apoptosis, and cell differentiation, could be conducted. Finally, further studies of its pharmacokinetics and pharmacodynamics could be conducted to better understand its effects on the body.
Méthodes De Synthèse
N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S can be synthesized by a two-step process involving the condensation of 4-methylthiophene-2-sulfonamide with 3-amino-1-propanol, followed by the reaction of the resulting product with N-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. The first step of the reaction is the condensation of 4-methylthiophene-2-sulfonamide and 3-amino-1-propanol to form a sulfonamide intermediate. The second step involves the reaction of the sulfonamide intermediate with N-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde to form the desired N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S.
Propriétés
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-4-15(18)17-9-5-6-12-10-13(7-8-14(12)17)16-21(19,20)11(2)3/h7-8,10-11,16H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALUKVOZACDRME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B6495689.png)
![ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-amido}-1,3-thiazole-4-carboxylate](/img/structure/B6495690.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B6495698.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B6495699.png)
![N-(3-methyl-1,2-thiazol-5-yl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B6495700.png)
![methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate](/img/structure/B6495706.png)
![N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B6495712.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-acetamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}acetamide](/img/structure/B6495715.png)
![N-(5-chloro-2-methoxyphenyl)-2-acetamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide](/img/structure/B6495716.png)

![N-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,3-oxazol-2-yl)cyclopropanecarboxamide](/img/structure/B6495745.png)
![N-[4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide](/img/structure/B6495752.png)

![4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B6495761.png)